molecular formula C9H18N2O B1384853 (2R)-N-(propan-2-yl)piperidine-2-carboxamide CAS No. 1604253-48-6

(2R)-N-(propan-2-yl)piperidine-2-carboxamide

Cat. No. B1384853
CAS RN: 1604253-48-6
M. Wt: 170.25 g/mol
InChI Key: SRKFCNUXNCUCMZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-N-(propan-2-yl)piperidine-2-carboxamide, also known as N-propan-2-ylpiperidine-2-carboxamide, is an organic compound with a molecular structure that consists of a piperidine ring with a carboxamide group attached to the nitrogen atom. It is a white crystalline solid that has a melting point of 178-179°C and a boiling point of 261-262°C. This compound is used in various scientific research applications and has a number of biochemical and physiological effects. In

Scientific Research Applications

GlyT1 Inhibition for CNS Applications

The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was explored as a Glycine Transporter 1 (GlyT1) inhibitor, showing potent inhibitory activity and a favorable pharmacokinetics profile. This compound increased cerebrospinal fluid glycine concentration in rats, indicating potential applications in central nervous system (CNS) disorders (Yamamoto et al., 2016).

PCSK9 Inhibition for Cholesterol Management

A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as inhibitors of PCSK9 mRNA translation. These compounds, including 4d and 4g, showed improved potency, ADME properties, and safety profiles over previous lead structures, suggesting their use in managing cholesterol levels (Londregan et al., 2018).

Modification of Pharmacological Properties

Research on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides demonstrated the modification of pharmacologically relevant properties like basicity, lipophilicity, and oxidative degradation. This study provided insights into the design of new compounds with improved pharmacokinetic and pharmacodynamic profiles (Vorberg et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities. These derivatives, notably 10a, 10b, 10c, 12b, 14b, and 14c, demonstrated potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

properties

IUPAC Name

(2R)-N-propan-2-ylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-5-3-4-6-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKFCNUXNCUCMZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-(propan-2-yl)piperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-N-(propan-2-yl)piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2R)-N-(propan-2-yl)piperidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2R)-N-(propan-2-yl)piperidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2R)-N-(propan-2-yl)piperidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2R)-N-(propan-2-yl)piperidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(2R)-N-(propan-2-yl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.